

# Application Notes and Protocols for CART(55-102) in Rodent Anxiety Models

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Compound of Interest		
Compound Name:	CART(55-102)(rat)	
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These application notes provide a comprehensive guide to designing and conducting experiments investigating the anxiogenic effects of the cocaine- and amphetamine-regulated transcript peptide fragment, CART(55-102), in rat models of anxiety. Detailed protocols for behavioral assays and intracerebroventricular injections are included, along with summarized quantitative data and visualizations of experimental workflows and associated signaling pathways.

## Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a variety of physiological processes, including feeding, reward, and stress. The active fragment, CART(55-102), has been shown to produce anxiety-like (anxiogenic) effects when administered centrally in rodents.[1] These effects are thought to be mediated, in part, through interactions with the corticotropin-releasing factor (CRF) and serotonergic (5-HT) systems.[2][3] [4][5] This document outlines standardized protocols for assessing these anxiogenic effects in rats using common behavioral paradigms.

### **Data Presentation**

The following tables summarize quantitative data from representative studies on the effects of CART(55-102) administration in various anxiety models.



Table 1: Effects of Intra-Ventral Tegmental Area (VTA) Injection of CART(55-102) on Locomotor Activity in Rats

Dose of CART(55-102) (μ g/side )	Total Distance Traveled (arbitrary units, mean ± SEM)	Reference
Saline (Vehicle)	~1000	[6]
0.04	~1200	[6]
0.2	~1800	[6]
0.6	~2500	[6]
1.0	~3500	[6]
2.5	~4000	[6]
*Indicates a significant difference from the saline- treated group.		

Table 2: Effects of Intraperitoneal (IP) Injection of CART(55-102) on Cocaine-Induced Locomotion in Rats



significant attenuation

of the cocaineinduced effect.

Dose of CART(55- 102) (μg/kg)	Treatment	Distance Traveled (arbitrary units, mean ± SEM)	Reference
0 (Vehicle)	Saline	~500	[7]
0 (Vehicle)	Cocaine (10 mg/kg)	~3000	[7]
10	Cocaine (10 mg/kg)	~1500#	[7]
25	Cocaine (10 mg/kg)	~1200#	[7]
50	Cocaine (10 mg/kg)	~2000	[7]
100	Cocaine (10 mg/kg)	~2500	[7]
Indicates a significant difference from the saline + saline group. #Indicates a			

Table 3: Effects of Intra-Nucleus Accumbens (NAc) Injection of CART(55-102) on Anxiety-Like Behavior in Rats



Dose of CART(55-102) (μ g/0.5 μl/side)	Test	Behavioral Measure	Result	Reference
0.5, 1.0, 2.5	Elevated Plus Maze	Time in open arms	No significant difference	[8]
0.5, 1.0, 2.5	Elevated Plus Maze	Entries into open arms	No significant difference	[8]
0.5	Open Field Test	Time in center	Significant increase	[8]
2.5	Open Field Test	Time in center	Effect disappeared	[8]
0.01, 0.5	Light-Dark Box	Time in light side	Increased exploration	[8]

## **Experimental Protocols**

# Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol describes the surgical implantation of a guide cannula for ICV drug administration.

#### Materials:

- Male Wistar or Sprague-Dawley rats (250-300g)
- Stereotaxic apparatus
- Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
- Surgical tools (scalpel, forceps, drills, etc.)
- Stainless steel guide cannula and dummy cannula
- Dental acrylic



- · Injection pump and syringe
- CART(55-102) peptide, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

#### Procedure:

- Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.
- Make a midline incision on the scalp to expose the skull.
- Drill a small hole in the skull above the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -3.5 mm from the skull surface.[9][10] These coordinates may need to be adjusted based on the rat strain and age.
- Lower the guide cannula to the target depth and secure it to the skull using dental acrylic and jeweler's screws.
- Insert a dummy cannula to keep the guide cannula patent.
- Allow the animal to recover for at least one week before behavioral testing.
- For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the infusion pump.
- Infuse CART(55-102) solution (e.g., 0.5 2.5 μg in a volume of 1-5 μl) at a slow rate (e.g., 0.5 μl/min).[8]
- Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

## Protocol 2: Elevated Plus Maze (EPM) Test

The EPM is used to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[11][12]

#### Apparatus:



- A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (typically 50-70 cm).
- For rats, arms are typically 50 cm long and 10 cm wide.

#### Procedure:

- Habituate the rat to the testing room for at least 30-60 minutes before the test.[12]
- Administer CART(55-102) or vehicle via the implanted cannula at a predetermined time before the test (e.g., 15 minutes).
- Place the rat in the center of the maze, facing an open arm.[13]
- Allow the rat to explore the maze for a 5-minute session.[13][14]
- Record the session using a video camera positioned above the maze.
- Analyze the recording for the following parameters:
  - Time spent in the open arms
  - Time spent in the closed arms
  - Number of entries into the open arms
  - Number of entries into the closed arms
- An anxiogenic effect is indicated by a decrease in the time spent and/or the number of entries into the open arms.
- Thoroughly clean the maze with 70% ethanol between trials.[12]

## Protocol 3: Light-Dark Box (LDB) Test

The LDB test assesses anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.[15][16]

#### Apparatus:



- A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.[15]
- For rats, the apparatus is typically larger than for mice. The light intensity in the light compartment should be consistent (e.g., 300-400 lux).[17]

#### Procedure:

- Habituate the rat to the testing room for at least 30 minutes.[18]
- Administer CART(55-102) or vehicle ICV.
- Place the rat in the dark compartment and allow it to acclimatize for a short period (e.g., 5 seconds).
- Open the door between the compartments and allow the rat to explore freely for a 5-10 minute session.[15]
- Record the session with a video camera.
- Analyze the following parameters:
  - Time spent in the light compartment
  - Time spent in the dark compartment
  - Latency to enter the light compartment
  - Number of transitions between compartments
- An anxiogenic effect is indicated by a decrease in the time spent in the light compartment and fewer transitions.
- Clean the apparatus thoroughly between animals.

## **Protocol 4: Open Field Test (OFT)**

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[17][19]



#### Apparatus:

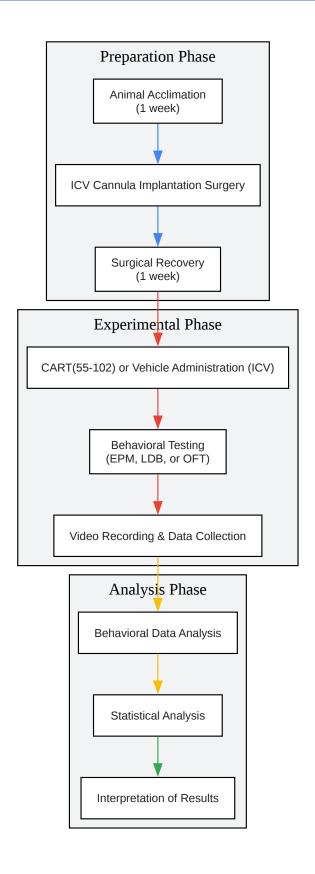
- A square or circular arena with high walls to prevent escape. For rats, a common size is 100 cm x 100 cm.[20]
- The floor is often divided into a central zone and a peripheral zone.

#### Procedure:

- Habituate the animal to the testing room for at least 30 minutes.
- Administer CART(55-102) or vehicle ICV.
- Gently place the rat in the center of the open field.[17]
- Allow the rat to explore the arena for a predetermined period (e.g., 5-10 minutes).[17]
- Record the session with an overhead video camera.
- Analyze the recording for:
  - Total distance traveled
  - Time spent in the center zone
  - Time spent in the peripheral zone
  - Frequency of entries into the center zone
  - Rearing frequency (a measure of exploratory behavior)
- An anxiogenic effect is indicated by a decrease in the time spent and entries into the center zone, often accompanied by thigmotaxis (wall-hugging).
- Clean the arena between trials.[21]

### **Visualizations**

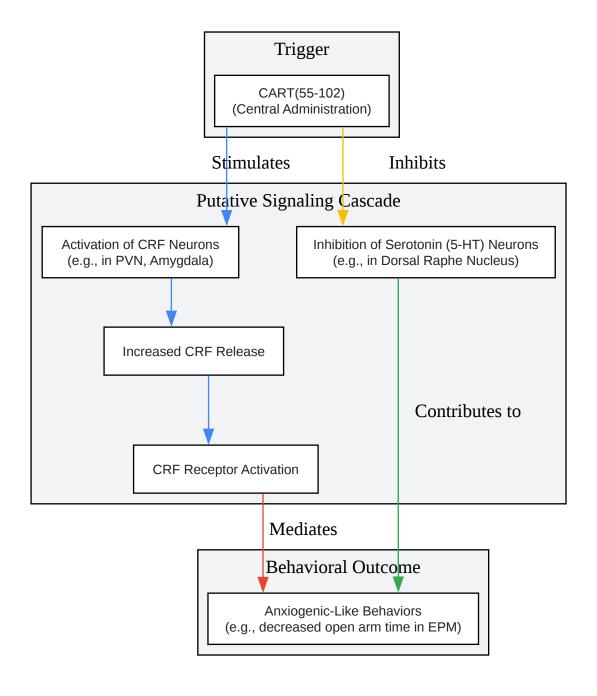




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Caption: Experimental workflow for investigating CART(55-102) effects on anxiety.





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Caption: Proposed signaling pathway for CART(55-102)-induced anxiety.

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